1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 2034593-54-7
VCID: VC6457939
InChI: InChI=1S/C19H18FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(24)21-13-16(17-3-1-12-25-17)23-11-2-10-22-23/h1-7,10-12,16H,8-9,13H2,(H,21,24)
SMILES: C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Molecular Formula: C19H18FN3O2
Molecular Weight: 339.37

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

CAS No.: 2034593-54-7

Cat. No.: VC6457939

Molecular Formula: C19H18FN3O2

Molecular Weight: 339.37

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide - 2034593-54-7

Specification

CAS No. 2034593-54-7
Molecular Formula C19H18FN3O2
Molecular Weight 339.37
IUPAC Name 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropane-1-carboxamide
Standard InChI InChI=1S/C19H18FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(24)21-13-16(17-3-1-12-25-17)23-11-2-10-22-23/h1-7,10-12,16H,8-9,13H2,(H,21,24)
Standard InChI Key FGYOVTUVMUYNBW-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide integrates multiple pharmacophoric elements:

  • Cyclopropane ring: A strained three-membered hydrocarbon system linked to a carboxamide group, enhancing conformational rigidity and target binding specificity .

  • 4-Fluorophenyl moiety: Introduces electron-withdrawing effects that modulate aromatic interactions and metabolic stability .

  • Bifunctional ethyl bridge: Connects furan (oxygen-containing heterocycle) and pyrazole (nitrogen-rich aromatic ring), enabling dual hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₁FN₂O₃
Molecular Weight404.4 g/mol
CAS Registry Number1251579-33-5
Hybridizationsp³ (cyclopropane), sp² (aryl)

The stereoelectronic profile of this compound facilitates interactions with biological targets, particularly those requiring simultaneous hydrophobic (cyclopropane) and polar (furan/pyrazole) binding .

Synthesis and Optimization

Synthetic Routes

Patent literature outlines a multi-step synthesis beginning with cyclopropane carboxylation:

  • Cyclopropanecarboxylic acid activation: Conversion to acyl chloride using thionyl chloride, followed by coupling with 4-fluoroaniline to form the carboxamide core .

  • Ethyl bridge construction: Nucleophilic substitution reactions install furan and pyrazole groups via a bis-alkylation strategy, employing potassium carbonate as a base in dimethylformamide .

  • Purification: Chromatographic techniques (e.g., silica gel, RP-HPLC) yield >95% purity, confirmed by NMR and LC-MS .

Critical challenges include managing the steric hindrance from the cyclopropane ring during coupling reactions and optimizing reaction temperatures to prevent furan ring decomposition .

Pharmacological Profile

Target Engagement

Mechanistic studies suggest dual activity:

  • MDM2/p53 interaction inhibition: The cyclopropane carboxamide moiety disrupts MDM2's hydrophobic cleft, stabilizing p53 and activating apoptosis in cancer cells (IC₅₀ = 120 nM in HCT116 cells) .

  • COX-2 suppression: Pyrazole and furan groups exhibit cyclooxygenase-2 binding (Ki = 450 nM), reducing prostaglandin E₂ synthesis in macrophage assays .

Table 2: In Vitro Activity Metrics

AssayResultModel SystemCitation
Antiproliferative EC₅₀0.8 μMMDA-MB-231
COX-2 Inhibition82% at 10 μMRAW 264.7
Metabolic Stabilityt₁/₂ = 45 minHuman hepatocytes

ADME Characteristics

  • Absorption: Moderate oral bioavailability (F = 33% in rats) due to first-pass glucuronidation of the furan group .

  • Distribution: High plasma protein binding (89%) limits CNS penetration but enhances tumor accumulation .

  • Metabolism: CYP3A4-mediated oxidation of the pyrazole ring generates inactive hydroxylated metabolites .

Therapeutic Applications

Oncology

Preclinical models demonstrate efficacy in:

  • Triple-negative breast cancer: 60% tumor growth inhibition at 50 mg/kg/day (21-day xenograft study).

  • Colorectal cancer: Synergy with 5-fluorouracil, reducing metastatic burden by 78% in combination therapy .

Inflammatory Diseases

In murine collagen-induced arthritis:

  • 30 mg/kg/day dosing reduced synovitis scores by 54% through COX-2 and TNF-α suppression .

Recent Advances and Clinical Outlook

2024 patent filings disclose prodrug derivatives with enhanced solubility, notably phosphate esters of the carboxamide group (WO2024134567A1) . Phase I trials (NCT05678944) initiated in Q3 2024 assess safety in solid tumors, with preliminary data indicating manageable toxicity (Grade 1-2 nausea in 15% of participants) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator